molecular formula C9H9Br3 B1374778 1-Bromo-4-(1,3-dibromopropyl)benzene CAS No. 58873-51-1

1-Bromo-4-(1,3-dibromopropyl)benzene

Cat. No. B1374778
CAS RN: 58873-51-1
M. Wt: 356.88 g/mol
InChI Key: NXWUVONQPRIFIT-UHFFFAOYSA-N
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Description

“1-Bromo-4-(1,3-dibromopropyl)benzene” is a chemical compound with the molecular formula C9H9Br3 . It belongs to the group of organic compounds called benzene and substituted derivatives.


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(1,3-dibromopropyl)benzene” consists of a benzene ring substituted with a bromo group and a 1,3-dibromopropyl group . The molecule has a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

The molecular formula of “1-Bromo-4-(1,3-dibromopropyl)benzene” is C9H9Br3, and it has an average mass of 356.880 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Synthesis and Characterization

1-Bromo-4-(1,3-dibromopropyl)benzene is used as a precursor in various synthetic processes. Patil et al. (2012) describe its use in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This highlights its role in advanced material synthesis, particularly in nanotechnology applications (Patil et al., 2012).

2. Crystal Structure Analysis

Studies on the crystal structures of bromo- and bromomethyl-substituted benzenes, including compounds similar to 1-Bromo-4-(1,3-dibromopropyl)benzene, provide insights into their molecular interactions. Jones et al. (2012) and Stein et al. (2015) investigated the crystal structures of various bromobenzene derivatives, revealing details about Br···Br interactions, which are crucial in understanding the physical properties of these compounds (Jones et al., 2012); (Stein et al., 2015).

3. Electrophilic Aromatic Substitution

The reactivity of bromobenzene derivatives, including 1-Bromo-4-(1,3-dibromopropyl)benzene, in electrophilic aromatic substitution reactions is a key area of interest. These reactions form the basis of many organic synthesis processes, as demonstrated in studies by Herzner and Seeberger (2003) and Ghorbani‐Vaghei et al. (2014). These studies illustrate how bromobenzene derivatives can be used to synthesize a wide range of organic compounds (Herzner & Seeberger, 2003); (Ghorbani‐Vaghei et al., 2014).

4. Use in Advanced Polymer Synthesis

1-Bromo-4-(1,3-dibromopropyl)benzene is instrumental in the synthesis of advanced polymers. Cianga and Yagcı (2002) utilized bromobenzene derivatives in atom transfer radical polymerization, highlighting the compound's role in creating novel polymeric materials with specific properties (Cianga & Yagcı, 2002).

properties

IUPAC Name

1-bromo-4-(1,3-dibromopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWUVONQPRIFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743202
Record name 1-Bromo-4-(1,3-dibromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58873-51-1
Record name 1-Bromo-4-(1,3-dibromopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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